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Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B14762663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AST5902 is the primary and pharmacologically active metabolite of aflutinib (also known as

furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI). Aflutinib is designed to selectively target both EGFR-sensitizing

mutations and the T790M resistance mutation, which are critical drivers in the progression of

non-small cell lung cancer (NSCLC). The metabolic conversion of aflutinib to AST5902 is a key

aspect of its pharmacokinetic and pharmacodynamic profile. This technical guide provides a

comprehensive overview of the molecular characteristics, metabolic pathways, and

experimental evaluation of AST5902 mesylate.

Physicochemical Properties of AST5902 Mesylate
A clear understanding of the physicochemical properties of a drug candidate is fundamental for

its development. The key properties of AST5902 mesylate are summarized in the table below.

It is important to distinguish between the mesylate and trimesylate salt forms, as they possess

different molecular weights.
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Property Value

Chemical Name AST5902 mesylate

Molecular Formula C28H33F3N8O5S

Molecular Weight 650.67 g/mol [1]

Metabolic Pathway of Aflutinib to AST5902
The biotransformation of aflutinib to its active metabolite, AST5902, is primarily mediated by the

cytochrome P450 enzyme system in the liver.
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Metabolic conversion of aflutinib to AST5902.

EGFR Signaling Pathway Inhibition
AST5902, as an active metabolite of a third-generation EGFR TKI, exerts its therapeutic effect

by inhibiting the EGFR signaling pathway. This pathway, when constitutively activated by

mutations, drives tumor cell proliferation, survival, and metastasis.
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Inhibition of the EGFR signaling pathway by AST5902.
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Experimental Protocols
In Vitro Metabolism of Aflutinib in Human Liver
Microsomes (HLMs)
This protocol is adapted from studies investigating the CYP3A4-mediated metabolism of

aflutinib.

Objective: To determine the metabolic profile of aflutinib and the formation of AST5902 in a

human liver microsomal model.

Materials:

Aflutinib

Pooled Human Liver Microsomes (HLMs)

100 mM Phosphate-Buffered Saline (PBS), pH 7.4

NADPH (reduced form)

Ice-cold acetonitrile

UPLC-UV/Q-TOF MS system

Procedure:

Thaw the HLMs on ice.

Prepare a reaction mixture containing 3 µM aflutinib and HLMs (0.5 mg protein/mL) in 100

mM PBS (pH 7.4) to a final volume of 100 µL.

Pre-incubate the mixture at 37°C for 3 minutes.

Initiate the metabolic reaction by adding 1.0 mM NADPH.

Incubate for 1 hour at 37°C.

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
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Perform all incubations in duplicate.

Analyze the samples using UPLC-UV/Q-TOF MS to identify and quantify aflutinib and its

metabolites, including AST5902.

CYP3A4 Enzyme Induction Assay in Human Hepatocytes
This protocol is designed to evaluate the potential of a compound to induce the expression of

CYP3A4.

Objective: To assess the CYP3A4 induction potential of aflutinib and AST5902 in cultured

human hepatocytes.

Materials:

Cryopreserved human hepatocytes

Collagen-coated 24-well plates

Hepatocyte culture medium

Aflutinib and AST5902 stock solutions in DMSO

Rifampin (positive control)

0.1% DMSO in culture medium (vehicle control)

TRIzol reagent for RNA extraction

Reagents and equipment for qRT-PCR

Procedure:

Seed hepatocytes at a density of 7 x 10^5 cells/mL in a collagen-coated 24-well plate.

Incubate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell

attachment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat the hepatocytes with rifampin (10 µM), various concentrations of aflutinib or AST5902

(e.g., 0.003 to 5 µM), or vehicle control (0.1% DMSO) once daily for three consecutive days.

After the treatment period, harvest the cells and extract total RNA using TRIzol reagent

according to the manufacturer's protocol.

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of

CYP3A4, using a housekeeping gene for normalization.

Calculate the fold induction of CYP3A4 mRNA relative to the vehicle control.

Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a drug

candidate's metabolism and enzyme induction potential.
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Workflow for in vitro metabolism and enzyme induction studies.

Quantitative Data
Pharmacokinetic Parameters of Aflutinib and AST5902
The pharmacokinetic profiles of aflutinib and its active metabolite AST5902 have been

evaluated in clinical trials involving patients with advanced NSCLC. At steady state, the

exposures to both aflutinib and AST5902 were found to be comparable.
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Dose of Aflutinib
(once daily)

Analyte Cmax (ng/mL) AUC (ng·h/mL)

80 mg Aflutinib 45.3 -

AST5902 7.68 -

40-240 mg (Dose-

expansion study)
Aflutinib -

Comparable to

AST5902 at steady

state

AST5902 -

Comparable to

Aflutinib at steady

state

Data from phase I/II clinical trials (NCT02973763, NCT03127449). Cmax values for the 80 mg

dose are from a single-dose study.

In Vitro Efficacy of EGFR TKIs
The following table provides a comparative overview of the half-maximal inhibitory

concentrations (IC50) for various EGFR TKIs in NSCLC cell lines harboring different EGFR

mutations. While specific IC50 values for AST5902 are not detailed in the provided search

results, the data for other third-generation inhibitors like osimertinib offer a relevant benchmark.

Cell Line
EGFR
Mutation

Erlotinib IC50
(nM)

Afatinib IC50
(nM)

Osimertinib
IC50 (nM)

PC-9 Exon 19 deletion 7 0.8
Comparable to

Erlotinib

H3255 L858R 12 0.3
Comparable to

Erlotinib

These values are indicative and can vary between experiments and laboratories.

Conclusion
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AST5902 mesylate is a critical active metabolite of the third-generation EGFR inhibitor

aflutinib. Its formation via CYP3A4-mediated metabolism is a key determinant of the overall

pharmacological activity of the parent drug. A thorough understanding of its physicochemical

properties, metabolic pathway, and interaction with the EGFR signaling cascade is essential for

the ongoing development and clinical application of aflutinib in the treatment of NSCLC. The

experimental protocols and data presented in this guide provide a foundational resource for

researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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